2-Methyl-5-thiazole-propanamine
Description
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCFCTXOLTYVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-thiazole-propanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with thiosemicarbazide and phenacyl bromide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-thiazole-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Pharmaceutical Development
- Biological Activity : Thiazoles, the base of 2-Methyl-5-thiazole-propanamine, are known for diverse pharmacological effects.
- Derivative Synthesis : this compound can be used to synthesize derivatives with enhanced biological activities and different physicochemical properties.
Interaction Studies
- Binding Affinity : Studies often investigate the compound's binding affinity to biological targets to understand its mechanism of action and optimize its therapeutic potential.
Anticancer Research
Thiazole derivatives have demonstrated anticancer activity in various studies :
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides : These compounds have shown selectivity against mouse embryoblast and human lung adenocarcinoma cells .
- N-acylated 2-amino-5-benzyl-1,3-thiazoles : These compounds have shown activity against human glioblastoma and human melanoma cells .
- Phenylthiazole-incorporated quinoline derivatives : These derivatives have shown activity against colon carcinoma and lung cancer cells .
- 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues : These compounds have shown effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines .
- Thiazole pyrimidine derivatives : These derivatives have shown antiproliferative activity against various human cancer cell lines .
- 2-(3-benzamidopropanamido)thiazole-5-carboxylate : This compound inhibits HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes .
Antimicrobial and Antiprotozoal Research
Thiazole derivatives exhibit significant antimicrobial and antiprotozoal activities :
- Antiprotozoal Activity : A compound labeled 19 demonstrated high potency against trypomastigotes, surpassing the reference drug benznidazole . Compound 20 showed the highest giardicidal activity and was more effective than metronidazole and nitazoxanide. Compound 21 displayed the highest trichomonicidal effect .
Enzyme Inhibition
- COX-1 Inhibitors : 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, suggesting potential anti-inflammatory applications .
Neurodegenerative Disease
Mechanism of Action
The mechanism of action of 2-Methyl-5-thiazole-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed pharmacological effects .
Comparison with Similar Compounds
The following analysis compares 2-methyl-5-thiazole-propanamine with structurally analogous compounds from the provided evidence, focusing on structural features , synthetic pathways , biological activity , and physicochemical properties .
Structural and Functional Group Comparisons
Key Observations :
- Heterocycle Diversity: Thiazole (target compound) vs. triazole () and oxadiazole/thiophene ().
- Substituent Effects : The propanamine group in the target compound may offer stronger hydrogen-bonding capacity than ester or oxadiazole groups in analogues, influencing solubility and bioavailability .
Physicochemical Properties
- Solubility : The propanamine group in this compound likely improves water solubility at acidic pH (amine protonation) compared to neutral ester-containing triazole derivatives .
- Lipophilicity : Thiazole’s moderate logP (~1.5–2.5, estimated) may balance membrane permeability and solubility better than highly polar dicarboxylate salts (logP < 0) .
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-5-thiazole-propanamine, and what analytical methods validate its purity?
Answer:
The synthesis typically involves cyclization of precursor intermediates, such as thiosemicarbazones or enaminones, under controlled conditions. For example, hydrolysis of ester derivatives using alkaline conditions (e.g., tert-butoxide in THF/water) can yield the target compound . Reaction parameters like temperature (reflux at 80–100°C) and pH (neutral to slightly basic) are critical for optimizing yields.
Validation:
Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify the thiazole ring and propylamine substituents. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial activity: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HT29 colon cancer) to determine IC₅₀ values .
- Enzyme inhibition: Test COX-2/5-LOX inhibition via spectrophotometric assays to assess anti-inflammatory potential .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence the compound’s bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -CF₃ at the phenyl position) enhance COX-2 inhibition by increasing electrophilicity .
- Methoxyethyl substituents improve solubility and antimicrobial efficacy by facilitating membrane penetration .
- Propylamine chains can modulate cytotoxicity; shortening the chain reduces off-target effects in normal cells .
Methodology:
Use QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects with activity. Validate via in vitro dose-response assays .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
Answer:
- Standardize assay conditions: Variations in cell culture media, incubation time, or solvent (DMSO concentration) significantly alter results. Ensure protocols align with CLSI guidelines for reproducibility .
- Re-evaluate purity: Impurities from incomplete synthesis (e.g., uncyclized intermediates) may skew activity. Confirm purity via HPLC-MS .
- Cross-validate targets: Use knockout cell lines or enzyme-specific inhibitors to isolate mechanisms (e.g., confirm COX-2 vs. 5-LOX specificity) .
Advanced: What strategies optimize reaction yields during large-scale synthesis?
Answer:
- Continuous flow reactors: Improve heat/mass transfer for cyclization steps, reducing side products .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation.
- Solvent optimization: Replace THF with 2-MeTHF (renewable, higher boiling point) for safer reflux conditions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
- Ventilation: Conduct reactions in fume hoods due to volatile intermediates (e.g., thiols).
- Waste disposal: Neutralize acidic/byproduct streams before disposal to comply with EPA regulations .
Advanced: How can computational methods guide the design of this compound derivatives?
Answer:
- Molecular docking: Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) to prioritize substituents with high affinity .
- ADMET prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
- DFT calculations: Predict stability of tautomeric forms (e.g., thione vs. thiol) to avoid reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
